

Comparative Analysis of the Biological Activity of 3-Aminoimidazo[1,2- α]pyridine Derivatives

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Compound of Interest

Compound Name: 3-Amino-2-methoxy-6-picoline

Cat. No.: B065721

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Introduction: While the biological activities of compounds directly synthesized from **3-amino-2-methoxy-6-picoline** are not extensively documented in publicly available research, a closely related and structurally significant class of compounds, the 3-aminoimidazo[1,2- α]pyridine derivatives, has garnered considerable attention for its therapeutic potential. This guide provides a comparative analysis of the biological activities of various 3-aminoimidazo[1,2- α]pyridine derivatives, with a focus on their anticancer and antimicrobial properties. The synthesis of these compounds is often achieved through the efficient Groebke-Blackburn-Bienayme three-component reaction (GBB-3CR).^{[1][2][3][4]} This reaction allows for the creation of a diverse library of derivatives by varying the substituent groups, which in turn influences their biological efficacy.

Anticancer Activity

Derivatives of 3-aminoimidazo[1,2- α]pyridine have demonstrated notable cytotoxic effects against a range of human cancer cell lines. The efficacy of these compounds is highly dependent on the nature and position of the substituents on the imidazopyridine core.

Comparative Cytotoxicity Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values of selected 3-aminoimidazo[1,2- α]pyridine derivatives against various cancer cell lines. Lower IC50 values indicate greater potency.

Compound ID	Substituent at C-2	Substituent at C-3	Cancer Cell Line	IC50 (μM)	Reference
12	Nitro group	p-chlorophenyl group	HT-29 (Colon)	4.15 ± 2.93	[2][3][4]
18	2,4-difluorophenyl moiety	p-chlorophenyl amine	B16F10 (Melanoma)	14.39 ± 0.04	[3]
18	2,4-difluorophenyl moiety	p-chlorophenyl amine	MCF-7 (Breast)	14.81 ± 0.20	[4]
11	Indole moiety	Not specified	HT-29 (Colon)	18.34 ± 1.22	[3][4]
14	Tolyl moiety	p-chlorophenyl amine	B16F10 (Melanoma)	21.75 ± 0.81	[2][3][4]
16	Not specified	Not specified	HT-29 (Colon)	12.98 ± 0.40	[5]
18	2,4-difluorophenyl substitution	p-fluorophenyl amine	MCF-7 (Breast)	9.60 ± 3.09	[5]

From the data, it is evident that compound 12, featuring a nitro group at the C-2 position and a p-chlorophenyl group at the C-3 position, exhibits the highest inhibitory activity against the HT-29 colon cancer cell line.[2][3][4] Compound 18 also shows significant potency against melanoma (B16F10) and breast cancer (MCF-7) cell lines.[3][4][5] The presence of halogenated phenyl groups appears to contribute to the anticancer activity.

Antimicrobial Activity

In addition to their anticancer properties, certain 3-aminoimidazo[1,2- α]pyridine derivatives have been investigated for their antimicrobial effects. The primary focus has been on their activity against Gram-positive bacteria, which are responsible for a wide range of infections.

Comparative Antimicrobial Data

The following table presents the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) for selected derivatives against various bacterial strains.

Compound ID	Bacterial Strain	MIC (µg/mL)	MBC (µg/mL)	Reference
91	E. coli	15.625	Not Reported	[6]
89	E. coli	Not Reported	62.5	[6]
85	S. epidermidis	Not Reported	62.5	[6]
89	S. epidermidis	Not Reported	62.5	[6]
DAV32	Gram-positive organisms	Potent Activity	Bactericidal	[7]
DAV33	Gram-positive organisms	Moderate Activity	Not Bactericidal	[7]
DAV07	Gram-positive organisms	Minor Activity	Not Bactericidal	[7]

Compound 91 demonstrated the best inhibitory action against E. coli.[6] Notably, compounds 85 and 89 were found to be bactericidal against S. epidermidis at a concentration of 62.5 µg/mL.[6] The derivative DAV32 has been identified as a promising bactericidal agent against a spectrum of Gram-positive pathogens.[7]

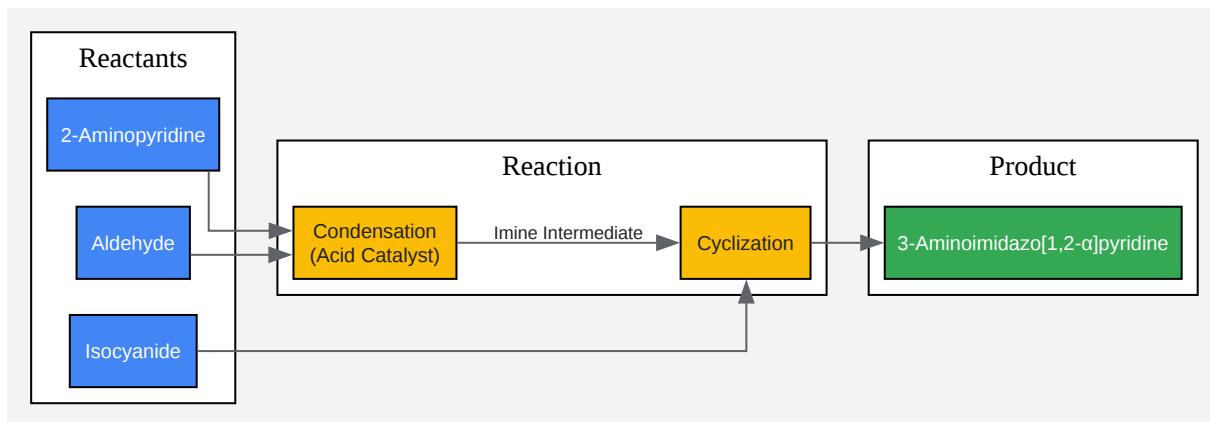
Experimental Protocols

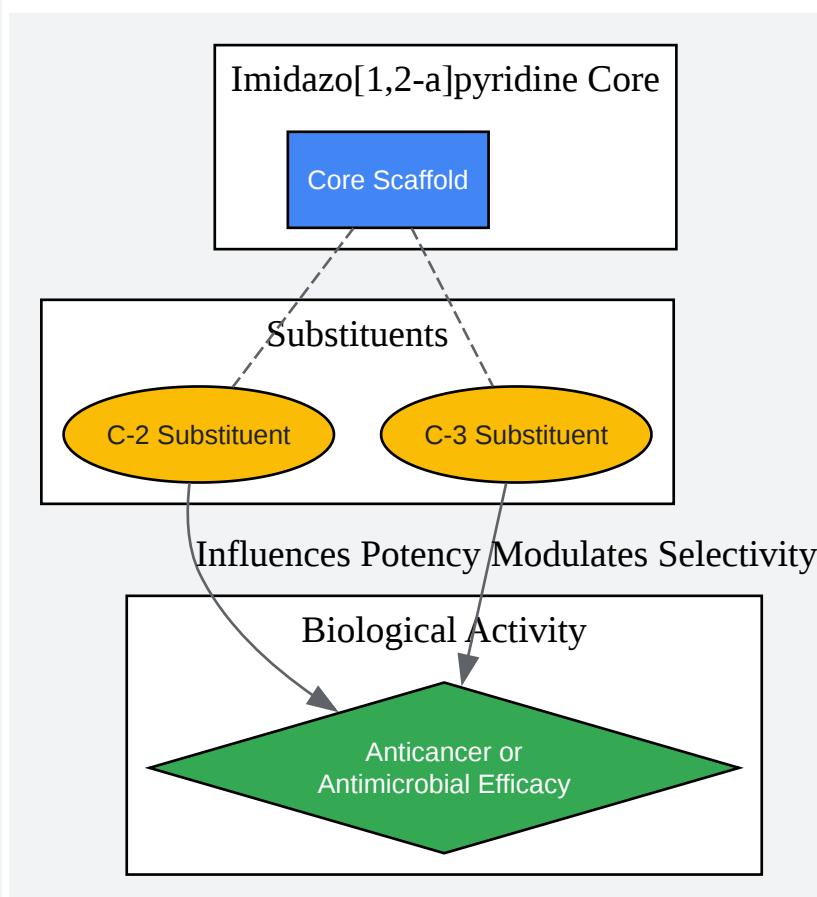
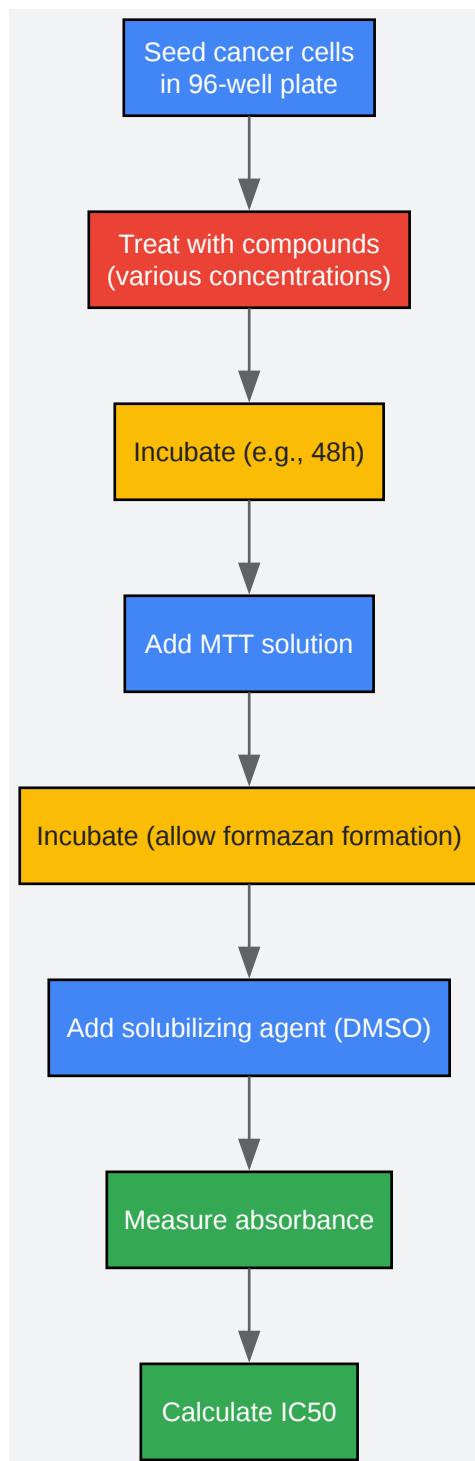
Synthesis: Groebke-Blackburn-Bienayme Three-Component Reaction (GBB-3CR)

The 3-aminoimidazo[1,2- α]pyridine derivatives are commonly synthesized via a one-pot GBB-3CR.[1][2][3][4][6]

General Procedure:

- An appropriate 2-aminopyridine is condensed with a selected aldehyde in the presence of a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid or scandium triflate).[3][4]
- The reaction is typically carried out in a suitable solvent such as methanol or a mixture of methanol and dichloromethane.[4]
- The resulting imine intermediate is then allowed to react with an isocyanide.
- The mixture is stirred at a specific temperature (e.g., 50°C) for a designated time to allow for the cyclization to occur, yielding the desired 3-aminoimidazo[1,2- α]pyridine product.[4]





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